Methyl 3-methylpiperazine-1-carboxylate
Description
Significance of Piperazine (B1678402) Scaffold in Synthetic Organic Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in synthetic organic chemistry. nih.govktu.edumdpi.com Its prevalence is due to a combination of desirable physicochemical properties. The presence of two nitrogen atoms allows for the introduction of various substituents, enabling the modulation of properties such as basicity, polarity, and solubility. This adaptability makes the piperazine core a versatile component in the design of new molecules. nih.govconnectjournals.com
The flexible, chair-like conformation of the piperazine ring can be modified by the introduction of substituents, which can influence the spatial arrangement of other functional groups within a molecule. ktu.edu This conformational flexibility is crucial for optimizing interactions with biological targets. Furthermore, the piperazine moiety can act as a linker between different pharmacophores, contributing to the development of multi-target agents. ktu.edunih.gov
Overview of Carboxylate Functionality in Heterocyclic Systems
The carboxylate group, specifically a methyl carboxylate in this context, is an ester functional group that plays a pivotal role in modifying the properties of heterocyclic systems like piperazine. The introduction of a methyl carboxylate group can significantly impact a molecule's polarity, lipophilicity, and hydrogen bonding capacity. These properties are critical determinants of a compound's behavior in both chemical reactions and biological systems.
The ester functionality can serve as a protecting group for the nitrogen atom of the piperazine ring, allowing for selective reactions at the other nitrogen. It can also be hydrolyzed to the corresponding carboxylic acid, providing a handle for further chemical transformations, such as amide bond formation. The electronic nature of the carboxylate group can also influence the reactivity of the piperazine ring itself.
Research Trajectories and Academic Focus on Methyl 3-methylpiperazine-1-carboxylate Chemistry
Research involving this compound is primarily centered on its utility as a versatile chemical intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. While extensive research on this specific molecule is not as widespread as for some of its analogues, its structural components suggest clear research directions.
The academic focus is largely on leveraging the compound's bifunctional nature. The presence of a secondary amine within the piperazine ring and the methyl ester provides two distinct points for chemical modification. This allows for the systematic construction of compound libraries for screening against various biological targets.
Detailed Research Findings:
While specific, in-depth research articles solely dedicated to this compound are limited, its synthesis and application can be inferred from studies on closely related compounds, such as its tert-butyl analogue, tert-butyl 3-methylpiperazine-1-carboxylate. The synthesis of such compounds typically involves the reaction of 3-methylpiperazine with an appropriate chloroformate, in this case, methyl chloroformate, in the presence of a base.
The primary research application of this compound is as a building block. For instance, the free secondary amine can be reacted with a variety of electrophiles, such as alkyl halides, acyl chlorides, or sulfonyl chlorides, to introduce diverse substituents at the 4-position of the piperazine ring. Subsequently, the methyl ester at the 1-position can be hydrolyzed to the carboxylic acid and coupled with amines to form amides, further expanding the molecular diversity.
The chirality introduced by the methyl group at the 3-position is of significant interest. Enantiomerically pure forms of this compound are valuable starting materials for the synthesis of stereospecific target molecules, which is often a critical factor in determining biological activity.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H14N2O2 |
| Molecular Weight | 158.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
| Boiling Point | Estimated 230-250 °C |
| Solubility | Soluble in many organic solvents |
Interactive Data Table: Illustrative Spectroscopic Data for this compound (Predicted)
| Spectroscopic Technique | Expected Chemical Shifts/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.1-1.3 (d, 3H, CH₃ at C3), 2.7-3.0 (m, 2H, piperazine ring protons), 3.1-3.4 (m, 3H, piperazine ring protons), 3.7 (s, 3H, OCH₃), 3.8-4.0 (m, 2H, piperazine ring protons) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~15-20 (CH₃ at C3), ~45-55 (piperazine ring carbons), ~52 (OCH₃), ~155 (C=O) |
| Mass Spectrometry (EI) | m/z 158 (M⁺), fragments corresponding to the loss of OCH₃, COOCH₃, and parts of the piperazine ring |
Note: The spectroscopic data presented is illustrative and based on the analysis of similar structures. Actual experimental data may vary.
Structure
2D Structure
3D Structure
Properties
CAS No. |
26942-39-2 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
methyl 3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-6-5-9(4-3-8-6)7(10)11-2/h6,8H,3-5H2,1-2H3 |
InChI Key |
GHDVBXGGAVRSRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C(=O)OC |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Techniques
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption or scattering of radiation at specific frequencies corresponds to the vibrations of specific chemical bonds, providing a molecular fingerprint.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum reveals the presence of various functional groups. For Methyl 3-methylpiperazine-1-carboxylate, characteristic absorption bands are expected. The most prominent peak would be the C=O stretching vibration of the carbamate (B1207046) group, typically appearing in the range of 1700-1680 cm⁻¹. The C-N stretching vibrations of the piperazine (B1678402) ring and the carbamate would be observed in the 1300-1200 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methyl and piperazine methylene (B1212753) groups would cause strong absorptions in the 3000-2850 cm⁻¹ range.
Interactive Data Table: Predicted FTIR Peaks for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3000-2850 | C-H Stretch (sp³) | Piperazine ring, Methyl groups |
| 1700-1680 | C=O Stretch | Methyl Carbamate |
| 1470-1430 | CH₂ Scissoring | Piperazine ring |
| 1300-1200 | C-N Stretch | Piperazine, Carbamate |
| 1200-1000 | C-O Stretch | Carbamate |
Raman Spectroscopy Analysis
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While C=O bonds also show a strong band in Raman spectra, non-polar bonds often produce stronger signals than in FTIR. For this compound, the symmetric stretching of the piperazine ring would be a characteristic feature. Aliphatic C-H stretching and bending modes would also be prominent.
Surface Enhanced Raman Spectroscopy (SERS) Methodologies
SERS is a highly sensitive technique that enhances Raman signals of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. This method allows for the detection of trace amounts of a substance. While specific SERS studies on this compound are not available, the technique could be employed for its sensitive detection. The enhancement is greatest for vibrations perpendicular to the metal surface, which could provide information about the orientation of the molecule upon adsorption.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information about the different types of protons in a molecule. For this compound, distinct signals would be expected for the protons of the methoxy (B1213986) group, the C-methyl group, and the various non-equivalent protons on the piperazine ring. The methoxy group (-OCH₃) would appear as a sharp singlet around 3.7 ppm. The C-methyl group (-CH₃) attached to the piperazine ring would appear as a doublet around 1.1 ppm, coupled to the adjacent proton. The protons on the piperazine ring would exhibit complex multiplets in the 2.5-4.0 ppm region due to their different chemical environments and spin-spin coupling.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Proton Assignment |
| ~3.7 | Singlet | -OCH₃ |
| ~2.5-4.0 | Multiplets | Piperazine ring protons (CH, CH₂) |
| ~1.1 | Doublet | Ring -CH₃ |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. For this compound, a distinct signal for the carbonyl carbon of the carbamate would be observed downfield, typically around 155 ppm. The methoxy carbon would resonate around 52 ppm. The carbons of the piperazine ring would appear in the 40-55 ppm range, and the C-methyl carbon would be found upfield, around 15-20 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Carbon Assignment |
| ~155 | C=O (Carbamate) |
| ~52 | -OCH₃ |
| ~40-55 | Piperazine carbons |
| ~15-20 | Ring -CH₃ |
Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The utility of this technique is largely dependent on the presence of chromophores—parts of a molecule that absorb light.
In the case of this compound, the structure is a saturated heterocyclic system. It lacks extended π-conjugated systems or aromatic rings, which are typically responsible for strong absorptions in the 200-800 nm range. The primary electronic transitions available to this molecule are:
n → σ* (non-bonding to sigma antibonding): These transitions involve the lone pair electrons on the nitrogen and oxygen atoms. They are generally weak (low molar absorptivity, ε) and occur at short wavelengths, typically below 220 nm in the far-UV region.
σ → σ* (sigma to sigma antibonding): These transitions require high energy and occur at even shorter wavelengths, usually below 200 nm.
Consequently, a UV/Vis spectrum of this compound in a standard solvent like ethanol (B145695) or hexane (B92381) is not expected to show significant absorption peaks in the conventional 220-800 nm range. Any observed absorption would likely be end-absorption at the lower limit of the spectrophotometer's range, corresponding to the n → σ* transitions of the amine and carboxylate functional groups. The absence of strong chromophores makes UV/Vis spectroscopy a less informative technique for detailed structural analysis of this specific compound compared to other methods.
Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and the deduction of its structure through fragmentation analysis.
The molecular formula for this compound is C7H14N2O2, which corresponds to a precise molecular weight (monoisotopic mass) of 158.1055 g/mol . In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the compound would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z of approximately 159.1133.
Under higher energy conditions, such as electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecule undergoes characteristic fragmentation. The fragmentation pattern provides a fingerprint that helps confirm the structure. For this compound, key fragmentation pathways would likely involve the cleavage of the piperazine ring and the loss of substituents.
Expected Fragmentation Pathways:
Loss of the methoxycarbonyl group: Cleavage of the N-C(O) bond could result in the loss of the •COOCH3 radical (59 Da) or the neutral loss of methyl formate (B1220265) (HCOOCH3) through rearrangement.
Ring Cleavage: The piperazine ring can fragment in several ways. A common pathway for piperazine derivatives is the cleavage of C-N bonds within the ring, leading to characteristic smaller fragment ions. For instance, cleavage across the ring can lead to ions corresponding to portions of the ethylenediamine-like structure.
Alpha-cleavage: The bond adjacent to the nitrogen atom (alpha-cleavage) is a common fragmentation point for amines, which could lead to the loss of the methyl group at the 3-position.
The table below outlines the calculated exact masses for the parent ion and some plausible fragments of this compound.
| Ion/Fragment | Molecular Formula | Calculated m/z | Description |
| [M+H]⁺ | [C7H15N2O2]⁺ | 159.1133 | Protonated molecular ion |
| [M-CH3]⁺ | [C6H11N2O2]⁺ | 143.0821 | Loss of the methyl group from C3 |
| [M-COOCH3]⁺ | [C6H13N2]⁺ | 113.1079 | Loss of the methoxycarbonyl radical |
| [C4H9N2]⁺ | [C4H9N2]⁺ | 85.0766 | Fragment from piperazine ring cleavage |
| [C3H7N]⁺ | [C3H7N]⁺ | 57.0578 | Fragment from piperazine ring cleavage |
This interactive data table provides theoretical values for mass spectrometry analysis.
Chiroptical Properties: Optical Activity Measurements
Chiroptical properties arise from the interaction of a chiral molecule with plane-polarized light. This compound possesses a stereocenter at the carbon atom in the 3-position of the piperazine ring (the carbon bonded to the methyl group). This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-Methyl 3-methylpiperazine-1-carboxylate and (S)-Methyl 3-methylpiperazine-1-carboxylate.
These enantiomers will rotate the plane of polarized light in equal but opposite directions. This property is known as optical activity and is measured using a polarimeter. The specific rotation [α] is a characteristic physical property of a chiral compound and is dependent on the wavelength of light, temperature, solvent, and concentration.
The reported optical activity for the enantiomers of the tert-butyl analog demonstrates their distinct chiroptical nature. sigmaaldrich.comfishersci.nlfishersci.com The (S)-enantiomer typically exhibits a negative (levorotatory) specific rotation in dioxane, while the (R)-enantiomer shows a positive (dextrorotatory) rotation. sigmaaldrich.comfishersci.nlfishersci.com It is plausible that the methyl ester analog would follow a similar pattern.
| Compound | Specific Rotation [α] | Conditions |
| (S)-tert-Butyl 3-methylpiperazine-1-carboxylate | -16° ± 2° | c=1 in dioxane, 20°C, D-line |
| (R)-tert-Butyl 3-methylpiperazine-1-carboxylate | +16° ± 2° | c=1 in dioxane, 20°C, D-line |
This interactive data table presents reference data from a closely related compound and is for illustrative purposes. sigmaaldrich.comfishersci.nlfishersci.comthermofisher.com
Chemical Transformations and Reaction Mechanisms
Hydrolysis Reactions of the Methyl Ester Functionality
The methyl ester component of the carbamate (B1207046) group in Methyl 3-methylpiperazine-1-carboxylate can undergo hydrolysis, typically under basic conditions. This reaction, known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. The process proceeds through a tetrahedral intermediate, leading to the cleavage of the carbon-oxygen bond and the formation of a carboxylate salt and methanol (B129727). Subsequent acidification of the reaction mixture protonates the carboxylate to yield the corresponding carbamic acid. However, carbamic acids are generally unstable and can readily decompose, particularly upon heating, to the parent amine (3-methylpiperazine) and carbon dioxide.
In a related context, studies on the alkaline hydrolysis of other heterocyclic methyl carboxylates, such as methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, have shown that the reaction proceeds readily in boiling aqueous sodium hydroxide. nih.gov By controlling the reaction conditions, such as temperature and pH during workup, it is possible to isolate the resulting carboxylic acid or its salt. nih.gov This demonstrates the general susceptibility of methyl ester functionalities to hydrolysis.
Table 1: General Scheme for Hydrolysis of Methyl Ester
| Reactant | Reagents & Conditions | Intermediate | Product |
| This compound | 1. NaOH (aq), Heat2. H₃O⁺ | 3-Methylpiperazine-1-carboxylic acid | 3-Methylpiperazine + CO₂ |
Note: The carbamic acid intermediate is often unstable and decomposes.
Nucleophilic Substitution Reactions at Piperazine (B1678402) Nitrogen Atoms
The piperazine ring contains a secondary amine at the N4 position, which is a nucleophilic center. This nitrogen can readily participate in nucleophilic substitution reactions with a variety of electrophiles. Common transformations include N-alkylation and N-arylation.
N-Alkylation: This can be achieved through reaction with alkyl halides or sulfonates. The reaction proceeds via an SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent.
Reductive Amination: The N4 nitrogen can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield the N-alkylated piperazine derivative. mdpi.com
N-Arylation: The substitution of an aryl group onto the N4 nitrogen can be accomplished through methods like the Buchwald-Hartwig amination (a palladium-catalyzed cross-coupling reaction) or nucleophilic aromatic substitution (SNAr) with electron-deficient (hetero)arenes. mdpi.com For example, piperazine derivatives are known to react with highly activated aromatic systems like pentafluoropyridine, where the piperazine nitrogen acts as the nucleophile, displacing a fluoride (B91410) ion, typically at the 4-position of the pyridine (B92270) ring. researchgate.net
These reactions are fundamental in medicinal chemistry for modifying the piperazine scaffold to tune the pharmacological properties of molecules. mdpi.com
Electrophilic Substitution Reactions on Piperazine Derivatives
Direct electrophilic substitution on the carbon atoms of the saturated piperazine ring is challenging and not a common transformation. researchgate.net The term "electrophilic substitution" in the context of piperazine chemistry most often refers to reactions where the piperazine nitrogen atom acts as a nucleophile attacking an electrophile. nih.gov This is mechanistically a nucleophilic substitution from the perspective of the nitrogen, but can be viewed as an electrophilic substitution on the piperazine derivative as a whole, resulting in the substitution of a hydrogen atom on the nitrogen with an electrophilic group.
One-step synthetic procedures for preparing monosubstituted piperazines often rely on the reaction of piperazine with electrophilic reagents such as chloro-derivatives or Michael acceptors. nih.gov The reactivity is influenced by the acid/base equilibria of the piperazine nitrogens. For a molecule like this compound, the N1 nitrogen is non-basic due to the electron-withdrawing carbamate group, leaving the N4 nitrogen as the primary site for reaction with electrophiles. chem-station.com
Reactivity of the Carbamate Protecting Group
The methyl carbamate group at the N1 position functions as a protecting group for the nitrogen atom. Carbamates are considered hybrids of amides and esters and are generally stable functional groups. nih.gov The presence of the carbamate reduces the nucleophilicity and basicity of the N1 nitrogen by delocalizing the nitrogen's lone pair of electrons into the adjacent carbonyl group. chem-station.commasterorganicchemistry.com
The primary reactivity associated with the carbamate group is its removal (deprotection) to liberate the free amine. The stability and the conditions required for cleavage depend significantly on the substituent on the oxygen atom. While the tert-butoxycarbonyl (Boc) group is readily cleaved by acid (like trifluoroacetic acid) and the benzyloxycarbonyl (Cbz) group is removed by catalytic hydrogenation, methyl carbamates are considerably more robust. masterorganicchemistry.com Cleavage of a methyl carbamate typically requires harsher conditions, such as strong acid or base hydrolysis, which could potentially affect other functional groups in the molecule. This stability makes the methyl carbamate less common as a protecting group in multi-step synthesis compared to more labile alternatives like Boc or Cbz. chem-station.com
Table 2: Comparison of Common Carbamate Protecting Groups
| Protecting Group | Structure | Common Deprotection Conditions |
| Boc (tert-butoxycarbonyl) | -COOC(CH₃)₃ | Strong Acid (e.g., TFA) |
| Cbz (benzyloxycarbonyl) | -COOCH₂C₆H₅ | H₂, Pd/C (Catalytic Hydrogenation) |
| Methyl Carbamate | -COOCH₃ | Harsher Hydrolysis (Strong Acid/Base) |
Role As a Synthetic Building Block and Intermediate
Precursor in Diverse Organic Syntheses
The utility of methyl 3-methylpiperazine-1-carboxylate as a precursor is demonstrated in its application in the synthesis of more complex piperazine (B1678402) derivatives and bioactive molecules. The piperazine ring is a common motif in medicinal chemistry, and substituted piperazines are integral to the structure of numerous pharmaceuticals. mdpi.comencyclopedia.pub
A derivative, 1-(Tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate, has been synthesized from pyrazine-2-carboxylic acid through a sequence of esterification, hydrogenation, and another esterification. This intermediate was then further reacted via electrophilic substitution to yield more complex piperazine structures. connectjournals.com This multi-step synthesis highlights the role of such piperazine carboxylates as intermediates that can be elaborated into more functionalized molecules.
In a notable example from medicinal chemistry, the chiral derivative tert-butyl (S)-3-methylpiperazine-1-carboxylate is a key building block in the synthesis of Sotorasib, a targeted cancer therapy. mdpi.com The synthesis involves reacting this chiral piperazine intermediate with a chlorinated quinazolinone derivative to construct a crucial part of the final drug molecule. mdpi.com This application underscores the importance of chiral 3-methylpiperazine carboxylates as precursors to complex, high-value pharmaceutical agents.
The following table summarizes examples of reactions where derivatives of 3-methylpiperazine-1-carboxylate act as precursors:
| Precursor | Reagent(s) | Product | Application/Significance |
| 1-(Tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate | 4-Mercaptomethyl benzaldehyde | 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate | Synthesis of functionalized piperazine derivatives |
| tert-Butyl (S)-3-methylpiperazine-1-carboxylate | 6-chloro-7-fluoro-quinazoline-2,4-dione derivative | Intermediate for Sotorasib | Synthesis of a KRAS inhibitor for cancer treatment |
Application as a Chiral Building Block in Asymmetric Synthesis
Chiral piperazine derivatives are highly sought-after building blocks for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. organic-chemistry.org The stereocenter at the 3-position of the piperazine ring in this compound allows for its use as a chiral scaffold. The (R)- and (S)-enantiomers of N-protected 3-methylpiperazine serve as valuable starting materials for introducing chirality into a target molecule.
For instance, (S)-1-Boc-3-methylpiperazine, a closely related derivative, is utilized as a reactant in the synthesis of a variety of biologically active molecules, including:
CCR5 antagonists with anti-HIV-1 activity. sigmaaldrich.com
Opioid receptor antagonists. sigmaaldrich.com
Human growth hormone secretagogue receptor antagonists for the treatment of obesity. sigmaaldrich.com
Fatty acid oxidation inhibitors. sigmaaldrich.com
The design and synthesis of novel C2-symmetric chiral piperazines derived from L-proline have been reported for use in asymmetric acylation reactions. organic-chemistry.org These chiral ligands, when complexed with a metal catalyst, can induce high enantioselectivity in the benzoylation of meso-1,2-diols. organic-chemistry.org This demonstrates the broader utility of the chiral piperazine framework in catalysis, where it can direct the stereochemical outcome of a reaction.
The availability of both enantiomers of protected 3-methylpiperazine allows for the synthesis of either enantiomer of a target compound, which is crucial for studying structure-activity relationships and developing stereochemically pure drugs.
Intermediate in the Construction of Complex Heterocyclic Scaffolds
The piperazine nucleus is a foundational element for the construction of more complex, often fused, heterocyclic systems. This compound can serve as an intermediate that, after appropriate functionalization, can undergo cyclization reactions to form polycyclic scaffolds.
One synthetic strategy involves the use of piperidine- and piperazine-carboxylic acid derivatives to create novel heterocyclic amino acids. For example, piperidine-3-carboxylic acids have been converted into β-keto esters, which then react with hydrazines to form N-Boc-piperidinyl-1H-pyrazole-4-carboxylates. nih.govresearchgate.net This methodology showcases how a substituted six-membered nitrogen heterocycle can be a template for constructing a fused five-membered heterocyclic ring, resulting in a complex bicyclic scaffold. nih.govresearchgate.net While this example uses a piperidine (B6355638), the principle is directly applicable to piperazine derivatives like this compound.
The synthesis of strained piperazine alkaloids, such as herquline A, involves complex, multi-ring systems built around a piperazine core. nih.gov While the biosynthesis is enzymatic, it provides a blueprint for how a simple piperazine structure can be elaborated into a complex, three-dimensional heterocyclic framework. nih.gov Laboratory syntheses of such complex natural products often rely on piperazine-based intermediates that are strategically functionalized to enable the key ring-forming reactions.
Strategies for Structural Diversification through Derivatization
The structural diversification of this compound can be achieved through various derivatization strategies targeting different positions on the piperazine ring. The presence of two nitrogen atoms with different substitution patterns (one protected as a carbamate (B1207046), the other a secondary amine) allows for selective functionalization.
N-Alkylation and N-Arylation: The secondary amine (N4) is a nucleophilic site that can be readily alkylated or arylated to introduce a wide range of substituents. This is a common strategy for building libraries of compounds for drug discovery. For example, reductive amination is a standard method to introduce alkyl groups at this position. mdpi.com
C-H Functionalization: More advanced strategies focus on the direct functionalization of the C-H bonds of the piperazine ring. This approach offers a more atom-economical way to introduce complexity. Methods for the α-C–H heteroarylation of piperazines have been developed using photoredox catalysis. mdpi.com Another technique involves direct C-H lithiation of N-Boc protected piperazines, which can then react with various electrophiles. mdpi.com
Derivatization of the Carboxylate Group: The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with various amines to form amides, or used in other transformations, further expanding the diversity of accessible structures. Piperazine-carboxylic acid derivatives have been used to functionalize mesoporous silica, creating nanocarriers for drug delivery. nih.gov
The following table summarizes common derivatization strategies for the 3-methylpiperazine-1-carboxylate scaffold:
| Position of Derivatization | Reaction Type | Reagents/Conditions | Purpose |
| N4 (secondary amine) | N-Alkylation / N-Arylation | Alkyl halides, aldehydes (reductive amination), aryl halides (Buchwald-Hartwig coupling) | Introduce diverse substituents, modulate properties |
| Cα to Nitrogen | C-H Functionalization | Photoredox catalysis, organolithium reagents | Direct introduction of aryl, alkyl, or other groups |
| C1 (Carboxylate) | Hydrolysis and Amide Coupling | LiOH or NaOH, followed by EDC/HOBt and an amine | Create amide libraries, attach to other molecules |
These strategies enable chemists to systematically modify the structure of this compound, making it a powerful and flexible platform for the synthesis of new chemical entities with desired properties.
Stereochemical Aspects and Enantioselective Approaches
Chiral Resolution Techniques for Methyl 3-Methylpiperazine-1-carboxylate and Related Derivatives
The separation of racemic mixtures of 3-methylpiperazine derivatives into their constituent enantiomers is a crucial step for stereochemistry-dependent studies and applications. Several techniques have been effectively employed for this purpose.
Classical Resolution via Diastereomeric Salt Formation: This traditional method involves reacting the racemic piperazine (B1678402) derivative, which is basic, with an optically pure chiral acid. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. This difference allows for their separation by fractional crystallization. After separation, the desired enantiomer of the piperazine derivative can be recovered by removing the chiral resolving agent. Common chiral acids used for resolving basic racemates include tartaric acid and camphorsulfonic acid.
Enzymatic Resolution: Enzymatic resolution offers a highly selective method for separating enantiomers under mild conditions. This technique utilizes the stereospecificity of enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of the racemic mixture. For instance, the kinetic resolution of piperazine-2-carboxylic acid derivatives has been successfully achieved using enzymes like Lipase A from Candida antarctica (CAL-A), which can catalyze a highly enantioselective N-acylation. researchgate.net This leaves one enantiomer unreacted while the other is transformed into a new compound, allowing for their easy separation.
Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. Racemic mixtures of piperidine (B6355638) derivatives, which are structurally similar to piperazines, have been successfully resolved using commercially available CSPs based on cellulose. nih.gov The principle relies on the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus, separation.
Resolution by Complex Formation: An efficient optical resolution of 2-methylpiperazine (B152721) has been achieved through complex formation with optically active host compounds. researchgate.net This method involves creating a complex between the racemic mixture and a chiral host molecule. The resulting diastereomeric complexes can then be separated, and the enantiomerically pure guest molecule can be liberated.
| Resolution Technique | Principle | Example Application |
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differing physical properties (e.g., solubility). | Separation of acidic or basic racemates using chiral bases or acids like tartaric acid. google.com |
| Enzymatic Resolution | Use of stereospecific enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture. | Highly enantioselective N-acylation of piperazine-2-carboxylic acid esters catalyzed by Lipase A from Candida antarctica. researchgate.net |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP) in an HPLC column, leading to separation. | Resolution of racemic 1,3-dimethyl-4-phenylpiperidines on cellulose-based CSPs. nih.gov |
| Complex Formation | Formation of diastereomeric complexes with a chiral host molecule, allowing for separation. | Optical resolution of 2-methylpiperazine by complex formation with an optically active prop-2-yn-1-ol derivative. researchgate.net |
Control of Absolute Stereochemistry in Synthetic Pathways
To avoid the often inefficient process of resolving a racemic mixture, significant research has focused on enantioselective synthesis, which aims to produce a single enantiomer directly.
Synthesis from Chiral Precursors (Chiral Pool Synthesis): One of the most straightforward strategies is to start with a readily available, enantiomerically pure natural product. Amino acids, for example, serve as excellent chiral precursors. A synthetic route for chiral 2-substituted piperazines has been developed starting from natural amino acids. google.com For instance, (S)-1-Boc-3-methylpiperazine can be prepared from (S)-2-methylpiperazine, which itself can be derived from chiral starting materials. chemicalbook.com This approach incorporates the desired stereocenter from the beginning, guiding the stereochemistry of the final product.
Asymmetric Synthesis: Asymmetric synthesis involves creating the chiral center during the reaction sequence using a chiral catalyst, reagent, or auxiliary. For methylated piperazines, strategies have been developed that utilize reactions like a diastereoselective triflate alkylation or an intramolecular Mitsunobu reaction to establish the required stereochemistry. researchgate.net These methods allow for the synthesis of the complete series of enantiopure 2,6-methylated piperazines, and similar principles can be applied to 3-methyl derivatives. researchgate.net The key is to create a diastereomeric transition state that favors the formation of one enantiomer over the other.
| Synthetic Strategy | Description | Example |
| Chiral Pool Synthesis | Utilizes readily available enantiopure starting materials, such as amino acids, to introduce the desired stereocenter. | A synthetic route to chiral 2-substituted piperazines begins with natural amino acids. google.com |
| Asymmetric Synthesis | Creates the chiral center during the synthesis using chiral catalysts, reagents, or auxiliaries to favor one enantiomer. | A diastereoselective triflate alkylation or an intramolecular Mitsunobu reaction can be used to set the stereochemistry in methylated piperazines. researchgate.net |
Conformational Preferences and Chirality of Methylated Piperazine Rings
The piperazine ring typically adopts a chair conformation to minimize angular and torsional strain. The introduction of substituents, such as the methyl group at C3 and the methoxycarbonyl group at N1, influences the conformational equilibrium of the ring.
Chair Conformation and Substituent Orientation: In a substituted piperazine ring, substituents can occupy either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric interactions (1,3-diaxial interactions) with other axial atoms. X-ray crystallography studies on related chiral methyl-substituted piperazine compounds have shown that the methyl group preferentially occupies the equatorial position to achieve greater stability. nih.gov In cases where a different conformation might be expected, the piperazine ring can undergo a chair flip to maintain the methyl group in the more stable equatorial orientation. nih.gov
Influence of N-Acyl Group: The presence of the N-methoxycarbonyl group also affects the ring's conformation. Studies on 1-acyl-2-substituted piperazines have indicated a preference for the axial conformation of the C2 substituent. nih.gov This preference in N-acyl systems can be influenced by factors such as intramolecular hydrogen bonding or specific electronic effects of the acyl group. The interplay between the equatorial preference of the 3-methyl group and the conformational effects induced by the N1-methoxycarbonyl group determines the dominant conformation of this compound. The nitrogen atom itself can also undergo inversion, further contributing to the dynamic conformational landscape of the molecule. researchgate.netresearchgate.net
| Feature | Description | Preferred Orientation | Rationale |
| Piperazine Ring | Adopts a stable, low-energy chair conformation. | Chair | Minimizes angular and torsional strain. |
| C3-Methyl Group | A substituent on a ring carbon. | Equatorial | Minimizes steric hindrance, specifically 1,3-diaxial interactions, leading to greater stability. nih.gov |
| N1-Acyl Group | A substituent on a ring nitrogen. | Can influence ring conformation; studies on related systems show it can promote an axial preference for adjacent C-substituents. nih.gov | Electronic effects and potential for specific intramolecular interactions. |
Conclusion and Future Research Perspectives
Summary of Current Research on Methyl 3-Methylpiperazine-1-carboxylate Chemistry
Direct and extensive research specifically focused on this compound is limited in publicly available scientific literature. However, the chemistry of closely related piperazine (B1678402) derivatives is well-established, offering valuable insights. The piperazine ring is a key pharmacophore found in numerous FDA-approved drugs, prized for its ability to modulate pharmacokinetic properties. mdpi.comresearchgate.net Research on piperazine derivatives often focuses on their synthesis and functionalization to create libraries of compounds for drug discovery. These compounds have shown a wide range of biological activities, including but not limited to, anxiolytic, antiviral, and anticancer properties. mdpi.com The introduction of substituents on the piperazine ring, such as the methyl group at the 3-position and the carbomethoxy group at the 1-position in this compound, is a critical strategy for fine-tuning the biological activity and selectivity of these molecules.
Opportunities in Emerging Synthetic Methodologies
The synthesis of functionalized piperazines is an area of active research, with a continuous drive towards more efficient and selective methods. Traditional synthetic routes can be lengthy and may lack control over stereochemistry. researchgate.net Emerging synthetic methodologies that hold promise for the synthesis of compounds like this compound include:
C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the piperazine ring is a powerful strategy for introducing molecular diversity. mdpi.comresearchgate.netdoaj.org Recent advances in photoredox catalysis and transition-metal-catalyzed C-H activation could provide novel and more direct routes to 3-substituted piperazines. researchgate.net
Asymmetric Synthesis: The presence of a stereocenter at the 3-position of this compound makes enantioselective synthesis highly desirable, as different enantiomers of a chiral drug can have vastly different biological activities. Chiral auxiliaries, organocatalysis, and enzymatic resolutions are potential avenues for accessing enantiomerically pure forms of this compound.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of piperazine derivatives could lead to more efficient and reproducible production methods.
These emerging methodologies present significant opportunities for the improved synthesis of this compound and its analogs, facilitating their broader application in research and development.
Advanced Computational Applications in Rational Design and Property Prediction
Computational chemistry plays an increasingly vital role in modern drug discovery and materials science. For a molecule like this compound, computational tools can be leveraged in several ways:
Conformational Analysis: The piperazine ring can adopt different chair and boat conformations, which can influence its binding to biological targets. Computational methods can predict the preferred conformations of this compound and its derivatives.
Pharmacophore Modeling and Virtual Screening: By identifying the key structural features responsible for a desired biological activity, pharmacophore models can be developed. These models can then be used to virtually screen large compound libraries to identify new molecules with similar properties.
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. This allows for the early identification of potential liabilities and the prioritization of compounds with more favorable pharmacokinetic profiles.
Molecular docking and molecular dynamics simulations are powerful computational techniques that can provide detailed insights into the binding interactions of piperazine-based ligands with their biological targets, guiding the rational design of more potent and selective molecules. nih.govnih.gov
Future Directions in Chemical Transformations and Applications in Materials Science or Catalyst Design
The future research directions for this compound and related compounds are multifaceted and extend beyond medicinal chemistry.
Novel Chemical Transformations: Exploring novel reactions of the secondary amine and the ester functionality of this compound could lead to the discovery of new chemical transformations and the synthesis of novel molecular architectures.
Materials Science: Piperazine derivatives have been investigated for their potential in creating novel polymers and materials with interesting optical, electronic, or self-assembly properties. The specific stereochemistry and functionality of this compound could be exploited in the design of new functional materials.
Catalyst Design: Chiral piperazine derivatives can serve as ligands for transition metal catalysts used in asymmetric synthesis. The C2-symmetric nature of some piperazine scaffolds makes them particularly attractive for this purpose. Future work could explore the potential of this compound as a precursor to new chiral ligands and catalysts.
Q & A
Q. What advanced techniques are recommended for studying the metabolic pathways of this compound in biological systems?
- Methodological Answer :
- Metabolite Profiling : Use LC-HRMS to identify phase I/II metabolites in hepatocyte incubations.
- Isotope Labeling : Synthesize ¹³C-labeled analogs to trace metabolic fate via NMR or mass spectrometry.
- CYP Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4 ) using fluorogenic substrates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
